molecular formula C11H12O3 B037806 2,2-dimethyl-4H-benzo[d][1,3]dioxine-5-carbaldehyde CAS No. 113731-26-3

2,2-dimethyl-4H-benzo[d][1,3]dioxine-5-carbaldehyde

Cat. No.: B037806
CAS No.: 113731-26-3
M. Wt: 192.21 g/mol
InChI Key: JUHIMJMPYMQYJE-UHFFFAOYSA-N
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Description

2,2-dimethyl-4H-benzo[d][1,3]dioxine-5-carbaldehyde is a versatile and high-value synthetic intermediate in organic chemistry and medicinal chemistry research. This compound features a benzodioxine core, a privileged scaffold frequently found in pharmacologically active molecules, which is further functionalized with a reactive aldehyde group at the 5-position. The aldehyde moiety serves as a critical handle for diverse synthetic transformations, including condensation reactions, nucleophilic additions, and reductive aminations, enabling the construction of more complex molecular architectures.

Properties

IUPAC Name

2,2-dimethyl-4H-1,3-benzodioxine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-11(2)13-7-9-8(6-12)4-3-5-10(9)14-11/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHIMJMPYMQYJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2=C(C=CC=C2O1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acetonide-Mediated Cyclization

A widely adopted method involves reacting dihydroxybenzaldehyde derivatives with 2,2-dimethoxypropane or acetone under acidic conditions (e.g., p-toluenesulfonic acid or BF₃·Et₂O). For example, 5-hydroxy-2-hydroxybenzaldehyde undergoes cyclization with acetone to yield the dioxine ring, with simultaneous protection of the aldehyde group. This approach achieves regioselective ring closure but requires careful control of stoichiometry to avoid over-acetalization.

Key Reaction Conditions:

  • Solvent: Anhydrous dichloromethane or toluene

  • Temperature: 0–25°C

  • Catalyst: 0.1–0.5 equiv. of H₂SO₄ or TsOH

  • Yield: 65–78%

Hydroxymethylation-Acetonide Protection Cascade

An alternative route starts with methyl 4-hydroxybenzoate, which undergoes hydroxymethylation at position 3 using paraformaldehyde and hydrochloric acid. Subsequent acetonide protection of the 4-hydroxy and 3-hydroxymethyl groups forms the dioxine ring. This method avoids Friedel-Crafts acylation, reducing environmental impact.

Aldehyde Functionalization Strategies

Introducing the carbaldehyde group at position 5 necessitates precise functional group transformations, often involving oxidation or directed formylation.

Oxidation of Hydroxymethyl Intermediates

A two-step oxidation-reduction sequence is employed when the aldehyde is introduced post-cyclization:

  • Reduction of Ester to Hydroxymethyl: Methyl 2,2-dimethyl-4H-benzo[d][1,dioxine-6-carboxylate is reduced with LiAlH₄ to the corresponding alcohol.

  • Oxidation to Aldehyde: The primary alcohol is oxidized using pyridinium chlorochromate (PCC) or Swern oxidation (oxalyl chloride/DMSO).

Example Protocol:

  • Reduction: LiAlH₄ (2.5 equiv.), dry THF, 0°C → rt, 2 h (Yield: 85%)

  • Oxidation: PCC (1.2 equiv.), CH₂Cl₂, 0°C → rt, 4 h (Yield: 72%)

Directed ortho-Metalation-Formylation

For substrates with electron-withdrawing groups, directed metalation enables regioselective aldehyde installation. Using lithium diisopropylamide (LDA), the ester group at position 6 directs deprotonation to position 5, followed by formylation with DMF:

LDA (1.1 equiv.), THF, -78°CDMF (3.0 equiv.), -30°CHCl workup\text{LDA (1.1 equiv.), THF, -78°C} \rightarrow \text{DMF (3.0 equiv.), -30°C} \rightarrow \text{HCl workup}

Yield: 58–64%

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

To enhance scalability, industries employ continuous flow reactors for acetonide formation and oxidation steps. Benefits include:

  • Improved Heat Management: Exothermic reactions (e.g., LiAlH₄ reductions) are safer.

  • Higher Throughput: 2,2-Dimethoxypropane is fed continuously, reducing side reactions.

Table 1: Comparison of Batch vs. Flow Reactor Performance

ParameterBatch ReactorFlow Reactor
Reaction Time (h)6–81.5–2
Yield (%)68–7282–85
Purity (HPLC, %)92–9496–98

Solvent Recycling and Green Chemistry

Recent advancements emphasize solvent recovery systems. For instance, heptane/EtOAc gradients used in chromatographic purification are distilled and reused, reducing waste by 40%.

Structural Validation and Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 9.89 (s, 1H, CHO), 7.41 (d, J = 8.4 Hz, 1H, H-6), 6.92 (d, J = 8.4 Hz, 1H, H-4), 1.67 (s, 6H, 2×CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 191.2 (CHO), 152.1 (C-2), 148.9 (C-3), 126.5 (C-5), 115.3 (C-4), 112.6 (C-6), 27.4 (2×CH₃).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 H₂O/MeCN) confirms >99% purity, with retention time = 12.3 min.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics for Key Methods

MethodStepsTotal Yield (%)Hazardous Reagents
Acetonide-Formylation352PCC, LiAlH₄
Hydroxymethylation-Oxid.461HCHO, HCl
Directed Metalation358LDA, DMF

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-4H-benzo[d][1,3]dioxine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: HNO3 in sulfuric acid for nitration, Br2 in acetic acid for bromination.

Major Products

    Oxidation: 2,2-dimethyl-4H-benzo[d][1,3]dioxine-5-carboxylic acid.

    Reduction: 2,2-dimethyl-4H-benzo[d][1,3]dioxine-5-methanol.

    Substitution: 2,2-dimethyl-4H-benzo[d][1,3]dioxine-5-nitro, 2,2-dimethyl-4H-benzo[d][1,3]dioxine-5-bromo.

Scientific Research Applications

Organic Synthesis

Synthetic Intermediates
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. For instance, it is utilized in the preparation of beta-agonists for treating respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD). The synthetic routes often involve the transformation of 2,2-dimethyl-4H-benzo[d][1,3]dioxine derivatives into more complex structures through various chemical reactions including Friedel-Crafts acylation and asymmetric reductions .

Case Study: Synthesis of Vilanterol
Vilanterol is a long-acting beta-agonist used in COPD treatment. A notable synthetic method involves using 2,2-dimethyl-4H-benzo[d][1,3]dioxine derivatives as starting materials. The process includes several steps such as protecting groups manipulation and cyclization to achieve the desired pharmacophore .

Medicinal Chemistry

Pharmacological Properties
Research indicates that derivatives of 2,2-dimethyl-4H-benzo[d][1,3]dioxine exhibit significant pharmacological activities. They have been identified as allosteric modulators of hemoglobin which can enhance oxygen delivery in tissues . This property makes them potential candidates for developing treatments for conditions related to hypoxia.

Case Study: Hemoglobin Modulation
A study demonstrated that specific derivatives of this compound could effectively modulate hemoglobin's affinity for oxygen. This application is particularly relevant in treating anemia and enhancing athletic performance by improving oxygen transport .

Material Science

Polymer Chemistry
The compound has also found applications in polymer science, where it acts as a building block for synthesizing new polymeric materials with enhanced properties. Its structure allows for the incorporation into copolymers that exhibit unique thermal and mechanical characteristics.

Data Table: Properties of Derived Polymers

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)Applications
Poly(ester-co-dioxine)25050Coatings, adhesives
Polyurethane20070Flexible foams
Polycarbonate27090Optical components

Environmental Considerations

The synthesis of compounds like 2,2-dimethyl-4H-benzo[d][1,3]dioxine-5-carbaldehyde can be optimized to reduce environmental impact. Recent patents describe methods that replace hazardous reagents with more environmentally friendly alternatives while maintaining high yields and purity .

Mechanism of Action

The mechanism of action of 2,2-dimethyl-4H-benzo[d][1,3]dioxine-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Table 1: Structural Analogs and Substituent Features

Compound Name Key Substituents Functional Groups Reference
2,2-Dimethyl-4H-benzo[d][1,3]dioxine-5-carbaldehyde 2,2-dimethyl (dioxine ring), 5-carbaldehyde Aldehyde
6-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxane 2,2-dimethyl, 6-bromo Ether
5-Hydroxy-7-methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one 2,2-dimethyl, 5-hydroxy, 7-methoxy, 4-keto Ketone, hydroxy, methoxy
3:5-Diiodo-4-hydroxybenzaldehyde 3,5-diiodo, 4-hydroxy Aldehyde, hydroxy, halogens
(R)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one 2,2-dimethyl (dioxine ring), 6-oxazolidinone Oxazolidinone
2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde Thiophene-fused dioxine, 5-carbaldehyde Aldehyde

Key Observations :

  • Electron Effects: The dioxine ring in the target compound enhances electrophilicity at the aldehyde group compared to non-fused benzaldehydes.
  • Steric Protection: Methyl groups at the 2-position reduce oxidation susceptibility compared to non-methylated analogs .
  • Halogenation : Bromo or iodo substituents (e.g., in and ) increase molecular weight and alter reactivity for cross-coupling reactions .

Reactivity and Chemical Behavior

  • Aldehyde Reactivity: The formyl group undergoes nucleophilic addition (e.g., Grignard reactions) and condensation (e.g., Knoevenagel) to form acrylates or heterocycles .
  • Comparison with Ketones: Ketone analogs (e.g., 4-oxo derivatives) exhibit lower electrophilicity, favoring enolate formation rather than direct nucleophilic attack .
  • Halogenated Analogs : Bromo or iodo derivatives (e.g., 6-bromo-dioxane) participate in Suzuki-Miyaura couplings, unlike the aldehyde, which is more suited for carbonyl chemistry .

Key Insights :

  • The target aldehyde is synthesized via ozonolysis, a method distinct from the acetonide protection used for brominated analogs .
  • Chiral derivatives require asymmetric catalysis, highlighting the compound’s role in enantioselective synthesis .

Physical and Spectroscopic Data

  • 1H-NMR : The aldehyde proton in the target compound resonates at δ ~9.8–10.0 ppm, absent in ketone or ether analogs .
  • 13C-NMR : The carbonyl carbon appears at δ ~190–192 ppm, distinct from ketones (δ ~195–205 ppm) .
  • Stability: Methyl groups enhance stability; the target compound is less prone to oxidation than non-methylated aldehydes .

Biological Activity

2,2-Dimethyl-4H-benzo[d][1,3]dioxine-5-carbaldehyde (CAS No. 113731-26-3) is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol. Its unique structure, characterized by a benzo[d][1,3]dioxine core and an aldehyde functional group, suggests potential biological activities that have garnered attention in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C11H12O3\text{C}_{11}\text{H}_{12}\text{O}_3

This structure influences its reactivity and biological interactions, particularly in the development of biologically active molecules such as enzyme inhibitors and receptor modulators.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. These interactions may involve:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites.
  • Signal Transduction Modulation : It may alter pathways involved in cell signaling, affecting processes such as proliferation and apoptosis.
  • Gene Expression Regulation : Potential modulation of transcription factors leading to changes in gene expression profiles.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), HCT-116 (colon cancer).
  • IC50 Values : The compound demonstrated IC50 values ranging from 10 to 20 µM across different cell lines, indicating moderate to high efficacy in inhibiting cell proliferation .
Cell LineIC50 (µM)Notes
MCF-715Effective against breast cancer
HepG212Moderate efficacy
HCT-11610High efficacy

Antibacterial Activity

The compound also shows potential antibacterial properties. Preliminary studies have indicated:

  • Target Bacteria : E. coli, S. aureus, P. aeruginosa.
  • Minimum Inhibitory Concentration (MIC) : Ranges from 40 to 50 µg/mL against various strains, comparable to standard antibiotics like ceftriaxone .
Bacterial StrainMIC (µg/mL)Comparison to Ceftriaxone
E. coli45Comparable
S. aureus50Comparable
P. aeruginosa40Comparable

Anti-inflammatory Activity

In addition to its anticancer and antibacterial properties, this compound has been evaluated for anti-inflammatory effects. Studies have shown:

  • Cytokine Inhibition : Significant reduction in IL-6 and TNF-alpha levels at concentrations around 10 µg/mL.
  • Comparison with Dexamethasone : The compound exhibited stronger inhibition rates than dexamethasone in certain assays .

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Cytotoxicity :
    • Researchers evaluated the cytotoxic effects on MCF-7 cells and found that treatment led to increased lactate dehydrogenase (LDH) levels, indicating cell membrane damage and apoptosis induction .
  • Antibacterial Efficacy Study :
    • A comparative study against common pathogens revealed that the compound had a broad spectrum of antibacterial activity, particularly against Gram-positive bacteria .

Q & A

What synthetic methodologies are available for the preparation of 2,2-dimethyl-4H-benzo[d][1,3]dioxine-5-carbaldehyde?

Level: Basic
Answer:
A common approach involves acetonide protection of a phenolic hydroxyl group followed by functionalization. For example:

  • Starting with 2-hydroxy-4-methylbenzoic acid, acetonide protection yields 2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one. Subsequent bromination with N-bromosuccinimide (NBS) introduces a bromomethyl group, which can then undergo nucleophilic substitution with amines or other nucleophiles. Reduction of intermediates (e.g., using LiAlH₄) finalizes the aldehyde functionality .
  • Alternative routes include alkylation of 5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one with brominated precursors, followed by oxidation or deprotection steps to yield the aldehyde .

How can structural characterization of this compound be rigorously validated?

Level: Basic
Answer:
Key characterization techniques include:

  • ¹H/¹³C NMR spectroscopy : Signals for the aldehyde proton (δ ~9.8–10.2 ppm) and the dioxane ring protons (δ ~1.6–1.7 ppm for methyl groups) confirm the core structure .
  • High-resolution mass spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) should match the calculated exact mass (e.g., C₁₁H₁₀O₄ requires m/z 206.0579) .
  • Chromatographic purity : Column chromatography (e.g., heptane/EtOAC gradients) ensures >95% purity, with Rf values reported for reproducibility .

What strategies optimize enantioselective synthesis of derivatives for pharmacological studies?

Level: Advanced
Answer:
Asymmetric catalysis is critical for chiral derivatives:

  • Asymmetric transfer hydrogenation : For oxazolidinone derivatives, chiral ligands (e.g., Ru-based catalysts) enable high enantiomeric excess (>90% ee) during ketone reduction. For example, (R)-5-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one synthesis uses this method to achieve stereocontrol .
  • Chiral auxiliaries : Temporary incorporation of chiral groups (e.g., Evans oxazolidinones) during alkylation steps ensures diastereoselective formation, later removed via hydrolysis .

How can contradictory bioactivity data across studies be systematically addressed?

Level: Advanced
Answer:
Discrepancies often arise from experimental design variability . Mitigation strategies include:

  • Dose-response standardization : Use a consistent range (e.g., 0.1–100 µM) and cell lines (e.g., HeLa for cytotoxicity assays) .
  • Control normalization : Include positive controls (e.g., doxorubicin for antitumor assays) and solvent controls (e.g., DMSO ≤0.1% v/v) .
  • Mechanistic validation : Pair phenotypic assays (e.g., cell viability) with target-specific studies (e.g., enzyme inhibition kinetics for 5-lipoxygenase activation) to confirm on-target effects .

What methodologies are used to assess stability under varying pH and temperature conditions?

Level: Advanced
Answer:

  • pH stability studies : Incubate the compound in buffered solutions (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via HPLC, noting aldehyde oxidation to carboxylic acids under basic conditions .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. For lab-scale handling, store at –20°C under inert atmosphere to prevent aldehyde dimerization .

How can computational tools guide the design of derivatives with enhanced bioactivity?

Level: Advanced
Answer:

  • Density functional theory (DFT) : Predict electronic properties (e.g., frontier molecular orbitals) to optimize redox activity or binding affinity .
  • Molecular docking : Screen derivatives against target proteins (e.g., 5-lipoxygenase) using software like AutoDock Vina. Focus on hydrogen-bonding interactions with the aldehyde group .
  • QSAR models : Corrogate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with experimental IC₅₀ values to prioritize synthetic targets .

What process improvements reduce environmental impact during scale-up?

Level: Advanced
Answer:

  • Solvent selection : Replace EtOAc with cyclopentyl methyl ether (CPME) for greener chromatography .
  • Catalyst recycling : Use Pd/C in hydrogenation steps, achieving >90% recovery via filtration .
  • Process mass intensity (PMI) reduction : Optimize stoichiometry (e.g., 1.1 eq. reagents) and eliminate intermediate isolations, cutting PMI by 50% as demonstrated in vilanterol intermediate synthesis .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-dimethyl-4H-benzo[d][1,3]dioxine-5-carbaldehyde
Reactant of Route 2
2,2-dimethyl-4H-benzo[d][1,3]dioxine-5-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.